BnO-PEG6-CH2COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BnO-PEG6-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and subsequent oxidation to form the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BnO-PEG6-CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
BnO-PEG6-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of BnO-PEG6-CH2COOH involves its ability to form stable conjugates with other molecules through its PEG linker. This enhances the solubility and stability of the conjugated molecules, making them more effective in their respective applications. The benzoyl group provides additional stability and can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
BnO-PEG4-CH2COOH: Similar structure but with a shorter PEG linker.
BnO-PEG8-CH2COOH: Similar structure but with a longer PEG linker.
BnO-PEG6-NH2: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness
BnO-PEG6-CH2COOH is unique due to its specific PEG linker length and the presence of a carboxylic acid group, which allows for easy conjugation with other molecules. This makes it particularly useful in applications requiring enhanced solubility and stability .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O9/c22-21(23)19-30-17-15-28-13-11-26-9-7-24-6-8-25-10-12-27-14-16-29-18-20-4-2-1-3-5-20/h1-5H,6-19H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJIYPZZKHCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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